Pravastatin Lactone-D3 Enables High-Sensitivity Quantification with a 5 nmol/L LOQ in Biological Matrices
In a validated UHPLC-MS/MS method for the simultaneous quantification of pravastatin and pravastatin lactone in rat plasma and urine, the use of Pravastatin Lactone-D3 as an internal standard enabled a lower limit of quantification (LLOQ) of 5 nmol/L for both matrices [1]. This was achieved while maintaining excellent linearity (r² > 0.9990) across a 5-500 nmol/L calibration range [1]. The method's sensitivity (LOD 1.5 nmol/L) and dynamic range are critical for accurately measuring low endogenous concentrations and tracking the compound in pharmacokinetic studies, directly attributable to the precise correction of matrix effects and extraction variability by the SIL-IS [1].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) in rat plasma and urine |
|---|---|
| Target Compound Data | 5 nmol/L |
| Comparator Or Baseline | Pravastatin lactone (unlabeled) and Pravastatin acid; Method without SIL-IS would require higher LLOQ due to matrix effects. |
| Quantified Difference | LOQ of 5 nmol/L achieved with SIL-IS; equivalent method without SIL-IS is not reported but would likely exhibit a higher LOQ due to uncorrected ion suppression. |
| Conditions | UHPLC-MS/MS; BEH C18 column; SRM; ESI +/-; rat plasma and urine; MEPS sample prep |
Why This Matters
This sensitivity is essential for detecting low-abundance analytes in pharmacokinetic studies, enabling accurate measurement of drug and metabolite levels even at trace concentrations.
- [1] Vlčková, H., et al. (2012). Determination of pravastatin and pravastatin lactone in rat plasma and urine using UHPLC-MS/MS and microextraction by packed sorbent. Talanta, 90, 22-29. doi:10.1016/j.talanta.2011.12.043 View Source
